molecular formula C7H10N2O3 B12822823 Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate

Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12822823
M. Wt: 170.17 g/mol
InChI Key: CCDQFMDXXGQTIC-UHFFFAOYSA-N
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Description

Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate, often involves multi-component reactions. One common method is the condensation of glyoxal, ammonia, and an aldehyde. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .

Industrial Production Methods

Industrial production of imidazole derivatives can involve continuous flow processes to enhance efficiency and scalability. Catalysts such as erbium triflate have been employed to facilitate the reaction, allowing for high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group at the 4-position and the propyl group at the 5-position differentiate it from other imidazole derivatives, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

propyl 5-oxo-1,2-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-3-12-7(11)5-6(10)9-4-8-5/h2-4H2,1H3,(H,9,10)

InChI Key

CCDQFMDXXGQTIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NCNC1=O

Origin of Product

United States

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